molecular formula C18H16Cl2N2O B11944550 6,8-Dichloro-3-(mesitylmethyl)-4(3H)-quinazolinone CAS No. 853334-47-1

6,8-Dichloro-3-(mesitylmethyl)-4(3H)-quinazolinone

Cat. No.: B11944550
CAS No.: 853334-47-1
M. Wt: 347.2 g/mol
InChI Key: GPUQARUAOJTVIV-UHFFFAOYSA-N
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Description

6,8-Dichloro-3-(mesitylmethyl)-4(3H)-quinazolinone is a chemical compound belonging to the quinazolinone family Quinazolinones are known for their diverse biological activities and are often studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,8-Dichloro-3-(mesitylmethyl)-4(3H)-quinazolinone typically involves the following steps:

    Starting Materials: The synthesis begins with the appropriate dichloro-substituted aniline and mesitylmethyl ketone.

    Cyclization: The aniline undergoes cyclization with the ketone under acidic or basic conditions to form the quinazolinone core.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimized reaction conditions, such as temperature, pressure, and solvent choice, are crucial to maximize yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

6,8-Dichloro-3-(mesitylmethyl)-4(3H)-quinazolinone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorine atoms at positions 6 and 8 can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of quinazolinone derivatives with oxidized side chains.

    Reduction: Formation of reduced quinazolinone derivatives.

    Substitution: Formation of substituted quinazolinone derivatives with various functional groups replacing the chlorine atoms.

Scientific Research Applications

6,8-Dichloro-3-(mesitylmethyl)-4(3H)-quinazolinone has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6,8-Dichloro-3-(mesitylmethyl)-4(3H)-quinazolinone involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 6,8-Dichloro-3-methylimidazo[1,2-a]pyrazine
  • 6,8-Dichloro-3-methylimidazo[1,5-a]pyrazine

Comparison

Compared to these similar compounds, 6,8-Dichloro-3-(mesitylmethyl)-4(3H)-quinazolinone features a mesitylmethyl group, which may impart unique chemical properties and biological activities. The presence of the quinazolinone core also distinguishes it from imidazo compounds, potentially leading to different mechanisms of action and applications.

Properties

CAS No.

853334-47-1

Molecular Formula

C18H16Cl2N2O

Molecular Weight

347.2 g/mol

IUPAC Name

6,8-dichloro-3-[(2,4,6-trimethylphenyl)methyl]quinazolin-4-one

InChI

InChI=1S/C18H16Cl2N2O/c1-10-4-11(2)15(12(3)5-10)8-22-9-21-17-14(18(22)23)6-13(19)7-16(17)20/h4-7,9H,8H2,1-3H3

InChI Key

GPUQARUAOJTVIV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C)CN2C=NC3=C(C2=O)C=C(C=C3Cl)Cl)C

Origin of Product

United States

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